![molecular formula C13H14N2O5S2 B2882327 Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate CAS No. 897734-22-4](/img/structure/B2882327.png)
Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate
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Overview
Description
“Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various functional groups including an acetylimino group, a methylsulfonyl group, and an acetate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole core provides a rigid, planar structure, while the other functional groups may add steric bulk and influence the overall shape of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the acetylimino group could participate in condensation reactions, while the methylsulfonyl group could undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzothiazole core might confer aromatic stability, while the various substituents could affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole derivatives have shown promise in the fight against tuberculosis. Recent synthetic developments have led to new compounds with in vitro and in vivo anti-tubercular activity. These compounds have been compared with standard reference drugs, showing better inhibition potency against M. tuberculosis . The synthesis of these derivatives involves various pathways, including diazo-coupling and molecular hybridization techniques .
Green Chemistry Synthesis
Advancements in green chemistry have led to new methods for synthesizing benzothiazole compounds. These methods include the condensation of 2-aminobenzenethiol with various reactants and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .
Anti-Cancer Properties
Benzothiazole compounds have been studied for their potential anti-cancer properties. They are considered to have a wide range of biological activities, including the ability to act as enzyme inhibitors and imaging reagents. Their role in medicinal chemistry is significant due to their extensive biological activities .
Pharmaceutical Applications
The pharmaceutical value of benzothiazole derivatives is vast. They are used as vulcanization accelerators, antioxidants, plant growth regulators, and anti-inflammatory agents. Additionally, they serve as enzyme inhibitors, fluorescence materials, and electroluminescent devices due to their high pharmaceutical and biological activity .
Biological Activity
The biological activity spectrum of benzothiazole is broad, encompassing anti-bacterial, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities. These compounds are also explored for their muscle relaxant and anticonvulsant properties .
Enzyme Inhibition
Benzothiazole derivatives are investigated for their ability to inhibit several enzymes, which is crucial for developing new therapeutic agents. Molecular docking studies have been conducted to find potent inhibitors with enhanced activity, particularly against targets like DprE1 in the context of tuberculosis .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class of compounds to which this molecule belongs, have been found to exhibit potent biological activities against a wide range of targets, including various enzymes and receptors .
Mode of Action
Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function .
Biochemical Pathways
These include pathways related to cancer, bacterial infections, tuberculosis, diabetes, and more .
Result of Action
Benzothiazole derivatives have been associated with a range of biological activities, including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-8(16)14-13-15(7-12(17)20-2)10-5-4-9(22(3,18)19)6-11(10)21-13/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHVFQPAHQPRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate |
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